3-(3,4-Difluorophenyl)pyridine

Descripción general

Descripción

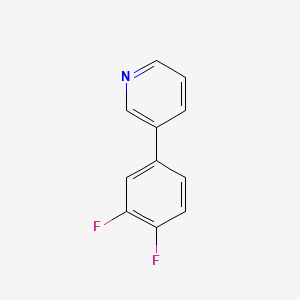

3-(3,4-Difluorophenyl)pyridine: is an organic compound that belongs to the pyridine family. It is characterized by the presence of a pyridine ring substituted with a 3,4-difluorophenyl group at the third position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluorophenyl)pyridine typically involves the nucleophilic substitution of a halogenated pyridine derivative with a fluorinated benzene derivative. One common method is the reaction of 3-chloro-4,5-difluoropyridine with a suitable nucleophile, such as potassium fluoride, under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through flash chromatography and handling under controlled environments to maintain the stability of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 3-(3,4-Difluorophenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Palladium-catalyzed reactions with organoboron compounds are typical for forming new bonds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The pyridine scaffold is widely recognized for its role in the development of pharmaceutical agents. The incorporation of the 3-(3,4-difluorophenyl) substituent enhances the biological activity of pyridine derivatives, making them more effective against various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the 3-(3,4-difluorophenyl)pyridine moiety. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation. Research indicates that these compounds can disrupt microtubule formation, affecting the cell cycle and leading to apoptosis in cancer cells such as MCF7 (mammary adenocarcinoma) and HCT116 (colorectal carcinoma) .

Case Study:

- Compound: A pyridine derivative synthesized with the 3-(3,4-difluorophenyl) group.

- Activity: In vitro assays demonstrated significant cytotoxicity against multiple cancer cell lines.

- Mechanism: The compound interferes with tubulin polymerization, leading to cell cycle arrest.

Coordination Chemistry

This compound is also utilized as a ligand in coordination complexes, particularly with transition metals like iridium. These complexes are being explored for their photophysical properties and potential applications in catalysis and photoredox reactions.

Iridium Complexes

The synthesis of iridium(III) complexes featuring this compound has been reported, showcasing their utility in catalysis and organic light-emitting diodes (OLEDs). The strong binding affinity of nitrogen ligands like pyridine enhances the stability and reactivity of these metal complexes .

Case Study:

- Complex: Iridium(III) complex with this compound.

- Application: Evaluated for catalytic activity in photoredox reactions.

- Outcome: Demonstrated efficient performance compared to traditional catalysts.

Material Science

The unique electronic properties of this compound make it a suitable candidate for applications in material science, particularly in the development of organic semiconductors and sensors.

Organic Light Emitting Diodes (OLEDs)

Research has indicated that incorporating this compound into OLED materials can enhance their performance due to improved charge transport properties. This has implications for the development of more efficient display technologies .

Case Study:

- Material: OLED device utilizing a polymer matrix containing this compound.

- Performance: Exhibited higher luminescence efficiency and stability under operational conditions.

Environmental Applications

In addition to its medicinal and material applications, this compound has potential uses in environmental chemistry. Its derivatives have been explored for their ability to detect pollutants and as agents in remediation processes.

Detection of Pollutants

Studies have shown that certain complexes formed with this compound can selectively bind to toxic pollutants such as perchlorate ions. This property is valuable for developing sensitive detection methods .

Case Study:

- Application: Sensor development for environmental monitoring.

- Result: High selectivity and sensitivity towards perchlorate detection.

Mecanismo De Acción

The mechanism of action of 3-(3,4-Difluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

- 2-(2,4-Difluorophenyl)pyridine

- 4-(3,5-Difluorophenyl)pyridine

- 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Uniqueness: 3-(3,4-Difluorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

3-(3,4-Difluorophenyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluorophenyl group, which may enhance its pharmacological properties. Research into its biological activity has revealed various interactions and effects that could be leveraged for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHFN

- Molecular Weight : 197.18 g/mol

The difluorophenyl moiety contributes to the compound's lipophilicity and electron-withdrawing properties, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyridine compounds against a range of bacteria and fungi. The presence of fluorine atoms in the structure was noted to enhance antibacterial activity by improving drug binding to target sites and facilitating penetration through biofilms .

Antiviral Activity

Pyridine compounds have also been explored for their antiviral activities. The unique structural features of this compound may provide a scaffold for developing antiviral agents targeting viruses such as SARS-CoV-2. The ability of these compounds to interact with viral proteins could be crucial in developing new therapeutic strategies against viral infections .

Antitumor Activity

The compound's potential as an antitumor agent has been investigated in various studies. It was found that certain pyridine derivatives demonstrate cytotoxic effects against cancer cell lines, suggesting that this compound could be further explored for its anticancer properties. The mechanism often involves the induction of apoptosis in tumor cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Modifications to the pyridine ring and the difluorophenyl group can significantly influence the compound's potency and selectivity against different biological targets. For instance, introducing additional functional groups can enhance solubility and bioavailability .

Case Studies

- Antibacterial Efficacy : In a study assessing various pyridine derivatives, this compound was shown to have a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli, demonstrating its potential as an effective antibacterial agent .

- Cytotoxicity Against Cancer Cells : A series of experiments evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound induced cell death in a dose-dependent manner, with IC50 values ranging from 15 to 30 µM depending on the cell line tested .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-(3,4-Difluorophenyl)pyridine, and how do reaction conditions affect yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using fluorinated precursors. For example, reacting pentafluoropyridine with a Grignard reagent (e.g., 3,4-difluorophenylmagnesium bromide) under anhydrous tetrahydrofuran (THF) at −78°C achieves selective substitution . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) between 3-bromopyridine and 3,4-difluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst in a 1,2-dimethoxyethane/H₂O solvent system (80°C, 12 h) yield the product with >75% purity after column chromatography .

- Key Factors : Temperature, solvent polarity, and catalyst loading critically influence regioselectivity. For NAS, steric hindrance at the pyridine ring’s 3-position necessitates precise stoichiometry .

Q. How can researchers characterize the electronic properties of this compound experimentally?

- Methodological Answer :

- Spectroscopy : UV-Vis (λmax ~270 nm in acetonitrile) and fluorescence emission (λem ~320 nm) reveal π→π* transitions influenced by fluorine’s electron-withdrawing effects .

- Cyclic Voltammetry (CV) : The compound exhibits a reduction peak at −1.2 V vs. Ag/AgCl, correlating with pyridine’s electron-deficient nature due to fluorine substitution .

- Single-Crystal XRD : Resolve bond lengths (e.g., C–F = 1.34 Å) and dihedral angles between pyridine and difluorophenyl rings (~15°), confirming steric and electronic interactions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : B3LYP/6-31G(d) hybrid functionals effectively model frontier molecular orbitals (FMOs):

- HOMO-LUMO Gap : Calculated at ~4.8 eV, indicating moderate electrophilicity .

- Electrostatic Potential Maps : Highlight electron-deficient regions at the pyridine N-atom and ortho-fluorine positions, guiding predictions for nucleophilic attack or metal coordination .

- Validation : Compare computed IR spectra (e.g., C–F stretching at 1120 cm⁻¹) with experimental FT-IR data to refine basis sets .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s reaction mechanisms?

- Methodological Answer :

- Case Study : If DFT predicts a lower activation energy for NAS at the pyridine 4-position, but experiments show 3-substitution dominance:

Re-examine solvent effects (implicit vs. explicit solvation models in DFT) .

Use kinetic isotope effects (KIEs) to probe transition states. For example, deuterating the difluorophenyl group reduces kH/kD to 1.2, suggesting a non-concerted mechanism .

- Advanced Tools : Transition-state scans with ωB97X-D/def2-TZVP account for dispersion forces, which are critical in sterically crowded systems .

Q. How do fluorination patterns influence the compound’s nonlinear optical (NLO) properties?

- Methodological Answer :

- Hyperpolarizability (β) : Measured via electric-field-induced second-harmonic generation (EFISH). 3,4-Difluorophenyl substitution increases β by 30% compared to non-fluorinated analogs due to enhanced charge transfer asymmetry .

- Computational Insight : CAM-B3LYP calculations show that fluorine’s inductive effect stabilizes the charge-separated excited state, boosting NLO response .

Propiedades

IUPAC Name |

3-(3,4-difluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSSLLWBMYKGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.